An In-depth Technical Guide to the Physical Characteristics of 2-Octanone
An In-depth Technical Guide to the Physical Characteristics of 2-Octanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octanone (CH₃C(O)C₆H₁₃), also known as methyl hexyl ketone, is a colorless liquid organic compound with a characteristically sharp, fruity odor reminiscent of apples and bananas. It is a member of the ketone family and finds applications as a solvent, in fragrance formulations, and as a flavoring agent. For researchers, scientists, and professionals in drug development, a thorough understanding of the physical characteristics of 2-octanone is paramount for its safe handling, effective application in various experimental and manufacturing processes, and for predicting its behavior in different chemical environments. This technical guide provides a comprehensive overview of the key physical properties of 2-octanone, detailed experimental protocols for their determination, and logical workflows for its synthesis.
Core Physical and Chemical Properties
2-Octanone is a stable, flammable liquid. Its physical properties are summarized in the tables below.
| General Properties | |
| IUPAC Name | Octan-2-one |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol |
| Appearance | Colorless liquid |
| Odor | Sharp, fruity, apple-like |
| Quantitative Physical Characteristics | |
| Boiling Point | 172-173 °C |
| Melting Point | -20.9 °C |
| Density | 0.819 g/cm³ at 20 °C |
| Solubility in Water | 0.95 g/L at 25 °C |
| Vapor Pressure | 1.6 mmHg at 25 °C |
| Refractive Index | 1.415 at 20 °C |
| Flash Point | 56 °C (Closed Cup) |
Experimental Protocols for Determination of Physical Properties
Accurate determination of the physical properties of 2-octanone is crucial for its application in research and development. The following sections detail the standardized methodologies for measuring its key physical characteristics.
Boiling Point Determination (ASTM D1078)
The boiling point of 2-octanone is determined using the Standard Test Method for Distillation of Organic Compounds.
Methodology:
-
Apparatus Setup: A distillation flask is filled with a 100 mL sample of 2-octanone. A thermometer is positioned in the neck of the flask with the top of the bulb level with the bottom of the side-arm. The side-arm is connected to a condenser, which leads to a graduated receiving cylinder.
-
Heating: The flask is heated at a controlled rate to ensure that the first drop of distillate is collected within 5 to 10 minutes.
-
Data Collection: The temperature at which the first drop of condensate falls into the receiving cylinder is recorded as the initial boiling point. The temperature is continuously monitored as the distillation proceeds. The temperature when the last of the liquid evaporates from the bottom of the flask is recorded as the dry point. The boiling range is the temperature difference between the initial boiling point and the dry point. For a pure substance like 2-octanone, this range should be narrow.
Boiling Point Determination Workflow (ASTM D1078)
Melting Point Determination (ASTM E324)
The melting point of 2-octanone, which is the temperature at which it transitions from a solid to a liquid, is determined by the capillary tube method.
Methodology:
-
Sample Preparation: A small amount of solidified 2-octanone is introduced into a capillary tube, which is then sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer and placed in a melting point apparatus, which consists of a heated block or oil bath.
-
Heating and Observation: The apparatus is heated slowly and evenly. The temperature at which the first signs of melting are observed and the temperature at which the last crystal melts are recorded. This range is the melting point range. For a pure substance, this range is typically narrow.
Density Determination (ASTM D4052)
The density of 2-octanone is measured using a digital density meter.
Methodology:
-
Calibration: The digital density meter is calibrated using dry air and distilled water at the desired temperature.
-
Sample Introduction: A small, bubble-free aliquot of 2-octanone is introduced into the oscillating U-tube of the density meter.
-
Measurement: The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the density of the liquid. The density reading is displayed by the instrument.
Solubility in Water (OECD 105)
The solubility of 2-octanone in water can be determined by the flask method.
Methodology:
-
Equilibration: An excess amount of 2-octanone is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Separation: The mixture is allowed to stand to allow for phase separation. A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved 2-octanone is included. This may require centrifugation or filtration.
-
Analysis: The concentration of 2-octanone in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography (GC).
Vapor Pressure Determination (ASTM D2879)
The vapor pressure of 2-octanone is measured using an isoteniscope.
Methodology:
-
Sample Preparation: A small amount of 2-octanone is placed in the isoteniscope bulb. Dissolved gases are removed by repeatedly freezing the sample with liquid nitrogen and evacuating the apparatus.
-
Measurement: The isoteniscope is placed in a constant temperature bath. The pressure of an inert gas is adjusted to balance the vapor pressure of the sample in the U-tube manometer of the isoteniscope.
-
Data Recording: The temperature and the corresponding balanced pressure are recorded. This process is repeated at various temperatures to obtain a vapor pressure curve.
Refractive Index Determination (ASTM D1218)
The refractive index of 2-octanone is measured using a refractometer.
Methodology:
-
Calibration: The refractometer is calibrated using a standard of known refractive index.
-
Sample Application: A few drops of 2-octanone are placed on the prism of the refractometer.
-
Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into view. The refractive index is then read from the instrument's scale. The measurement is temperature-dependent and is typically performed at 20°C.
Flash Point Determination (ASTM D93)
The flash point of 2-octanone is determined using a Pensky-Martens closed-cup tester.[1]
Methodology:
-
Sample Preparation: The test cup of the Pensky-Martens apparatus is filled with 2-octanone to the specified level.
-
Heating: The sample is heated at a slow, constant rate while being stirred.
-
Ignition Test: At regular temperature intervals, the stirring is stopped, and a test flame is lowered into the vapor space of the cup.
-
Flash Point: The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.[1]
Flash Point Determination Workflow (ASTM D93)
Synthesis of 2-Octanone
2-Octanone can be synthesized through various methods. Two common laboratory-scale syntheses are outlined below.
Oxidation of 2-Octanol
A straightforward method for the synthesis of 2-octanone is the oxidation of the corresponding secondary alcohol, 2-octanol.
Reaction: CH₃(CH₂)₅CH(OH)CH₃ + [O] → CH₃(CH₂)₅C(O)CH₃ + H₂O
Procedure:
-
Reaction Setup: 2-octanol is dissolved in a suitable solvent, such as acetone or acetic acid, in a reaction flask.
-
Oxidant Addition: An oxidizing agent, such as sodium hypochlorite (bleach) or chromic acid, is added dropwise to the cooled reaction mixture with stirring. The temperature is carefully monitored and controlled.
-
Quenching and Extraction: After the reaction is complete, the excess oxidant is quenched (e.g., with sodium bisulfite). The product is then extracted from the aqueous layer using an organic solvent like diethyl ether.
-
Purification: The organic layer is washed, dried, and the solvent is removed by rotary evaporation. The crude 2-octanone is then purified by distillation.
Synthesis of 2-Octanone via Oxidation of 2-Octanol
Hydration of 1-Octyne
2-Octanone can also be synthesized by the acid-catalyzed hydration of 1-octyne.
Reaction: CH₃(CH₂)₅C≡CH + H₂O --(H₂SO₄, HgSO₄)--> [CH₃(CH₂)₅C(OH)=CH₂] → CH₃(CH₂)₅C(O)CH₃
Procedure:
-
Reaction Setup: A mixture of sulfuric acid and mercuric sulfate in water is prepared in a reaction flask.
-
Alkyne Addition: 1-Octyne is added to the acidic solution, and the mixture is heated with stirring.
-
Work-up: After the reaction is complete, the mixture is cooled, and the organic layer is separated.
-
Purification: The crude product is washed, dried, and purified by distillation.
Conclusion
This technical guide has provided a detailed overview of the essential physical characteristics of 2-octanone, along with standardized experimental protocols for their determination and common synthesis routes. The presented data and methodologies are intended to be a valuable resource for researchers, scientists, and drug development professionals, facilitating the safe and effective use of 2-octanone in their work. Adherence to these standardized methods will ensure the generation of accurate and reproducible data, which is fundamental to scientific advancement and the development of new technologies.
